N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O/c17-12-4-3-10(6-13(12)18)22-15-14-16(20-8-19-15)23(9-21-14)7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRMDWBUFWMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with a purine derivative under specific conditions to introduce the difluorophenyl group. The oxolan-2-ylmethyl group is then attached through a series of reactions involving protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluorophenyl ketone derivative, while reduction could produce a difluorophenyl alcohol.
Scientific Research Applications
N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins, while the purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis. The oxolan-2-ylmethyl group can further modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects at the Purine C6 Position
Substituent Effects at the Purine N9 Position
Key Insight: The oxolane group balances solubility and conformational stability, contrasting with lyxofuranosyl’s polar but labile nature and isopropyl’s hydrophobicity.
Physicochemical Properties
Key Insight : The target compound’s LogP (~2.1) suggests favorable membrane permeability, while oxolane mitigates excessive hydrophobicity.
Biological Activity
N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the purine analog class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a purine core substituted with a 3,4-difluorophenyl group and an oxolane (tetrahydrofuran) moiety. Its structural characteristics contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Submicromolar activity | |
| Methicillin-resistant S. aureus (MRSA) | Comparable to standard antibiotics | |
| Mycobacterium tuberculosis | Effective against strains |
The compound demonstrated significant antibacterial activity, especially against gram-positive bacteria and mycobacterial strains. It was found to be more effective than some clinically used antibiotics, indicating its potential as a therapeutic agent in treating resistant infections.
Cytotoxicity Studies
Cytotoxicity assessments were performed on various cancer cell lines to evaluate the safety profile of the compound:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa Cells | 15 | Moderate cytotoxicity |
| MCF-7 Breast Cancer Cells | 20 | Selective toxicity |
| Primary Mammalian Cells | >50 | Low cytotoxicity |
The results indicated that while this compound exhibits some cytotoxic effects on cancer cells, it shows significantly lower toxicity towards primary mammalian cells, suggesting a favorable therapeutic index for further development .
The mechanism by which this compound exerts its biological effects is primarily through the modulation of immune responses. As a TLR7 agonist, it activates Toll-like receptor 7 pathways, which play a crucial role in innate immunity and may enhance the body's ability to combat infections and tumors .
Case Studies
- Case Study on Antibacterial Efficacy : A study involving a series of synthesized purine derivatives showed that compounds similar to this compound exhibited enhanced antibacterial properties against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
- Cancer Cell Line Response : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic markers, suggesting that the compound may induce programmed cell death in malignancies .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:
- Nucleophilic substitution : The oxolane-methyl group is introduced via alkylation of the purine ring using a halogenated oxolane derivative under basic conditions (e.g., NaH in DMF) .
- Buchwald-Hartwig coupling : The 3,4-difluorophenylamine group is attached to the purine core using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
- Optimization : Continuous flow reactors improve scalability and reproducibility by minimizing side reactions .
Q. How can researchers confirm the three-dimensional conformation and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the difluorophenyl group) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) confirm regiochemistry and substituent orientation .
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against adenosine deaminase or kinases (e.g., EGFR) using fluorescence-based substrates .
- Receptor binding studies : Competitive displacement assays with radiolabeled ligands (e.g., [³H]-CGS21680 for adenosine A₂A receptors) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Cross-validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics alongside molecular docking simulations .
- Alchemical free-energy calculations : Employ Molecular Dynamics (MD) with thermodynamic integration to refine binding energy predictions .
- Crystal structure analysis : Compare predicted ligand-receptor poses with experimental X-ray data to identify steric clashes or solvation effects .
Q. What strategies are effective in improving the metabolic stability of this compound while maintaining target affinity?
- Methodological Answer :
- Isosteric replacement : Substitute the oxolane ring with a tetrahydrofuran derivative to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce acetyl-protected amines or phosphonate esters to enhance plasma stability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
Q. How to design experiments to differentiate its activity on adenosine receptors versus kinase targets?
- Methodological Answer :
- Selective inhibitor panels : Co-administer receptor-specific antagonists (e.g., ZM241385 for A₂A) and kinase inhibitors (e.g., imatinib for ABL1) in functional assays .
- Gene knockout models : Use CRISPR-Cas9 to silence adenosine receptors in cell lines and assess residual activity .
- Thermodynamic profiling : Compare binding entropy/enthalpy (via ITC) to distinguish receptor-ligand vs. kinase-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
